molecular formula C15H12Cl2N4O5 B15153789 N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

Cat. No.: B15153789
M. Wt: 399.2 g/mol
InChI Key: YPKPMOVYAGHPEM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide typically involves multiple steps. The process begins with the preparation of the starting materials, which include 3,5-dichloroaniline and 3,5-dinitrobenzoyl chloride. These compounds undergo a series of reactions, including nitration, chlorination, and amidation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity.

Chemical Reactions Analysis

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:

    N-(3,5-dichlorophenyl)-N’-[(dimethylamino)methylene]thiourea: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.

    3,5-dichlorophenyl isocyanate: This compound is used as an intermediate in the synthesis of various chemicals and has different reactivity compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N4O5

Molecular Weight

399.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12Cl2N4O5/c1-19(2)14-12(6-11(20(23)24)7-13(14)21(25)26)15(22)18-10-4-8(16)3-9(17)5-10/h3-7H,1-2H3,(H,18,22)

InChI Key

YPKPMOVYAGHPEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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